molecular formula C11H14N2O2S B2358024 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 93363-19-0

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2358024
CAS No.: 93363-19-0
M. Wt: 238.31
InChI Key: WFIBNIODPWJRHK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid: is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves multicomponent reactions (MCRs) that combine primary amines, aldehydes, and mercaptoacetic acid. One common method is the one-pot MCR in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA). This method yields thiazolidine derivatives with good selectivity and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidine derivatives with reduced functional groups .

Scientific Research Applications

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine and pyridine moieties, which confer distinct pharmacological properties. This compound’s ability to interact with multiple biological targets makes it a versatile scaffold for drug design and development .

Properties

IUPAC Name

5,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-11(2)8(10(14)15)13-9(16-11)7-4-3-5-12-6-7/h3-6,8-9,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIBNIODPWJRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CN=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of DL-penicillamine (50 g, 335 mmol) in 1:1 aqueous ethanol (500 mL) was added 3-pyridinecarboxaldehyde (36 g, 335 mmol). The resulting clear-yellow solution was stirred for 17 hours at ambient temperature during which time a white precipitate formed. The white solid was filtered off and rinsed with 3:1 H2O, ethanol and ether to give 2-(3-pyridinyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid (51 g, 64%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

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